ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a nitro group, a dioxo-isoindoline moiety, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindoline intermediate, which is then reacted with an appropriate acylating agent to introduce the acetyl group. This intermediate is then coupled with a butanoyl chloride derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve the use of strong acids or bases to facilitate the hydrolysis process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Similar structure but with a difluoroacetate group.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione: Contains an isoindole-1,3-dione moiety.
Uniqueness
Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a nitro group, a dioxo-isoindoline moiety, and a benzothiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H25N3O9S |
---|---|
Molecular Weight |
543.5g/mol |
IUPAC Name |
ethyl 2-[2-[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxybutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H25N3O9S/c1-3-16(21(30)26-22-20(25(33)36-4-2)13-8-5-6-11-17(13)38-22)37-18(29)12-27-23(31)14-9-7-10-15(28(34)35)19(14)24(27)32/h7,9-10,16H,3-6,8,11-12H2,1-2H3,(H,26,30) |
InChI Key |
COXINRNHOJGKMT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.